molecular formula C23H27N3O4 B2472987 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 942006-22-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2472987
CAS No.: 942006-22-6
M. Wt: 409.486
InChI Key: IEECISWRYKWICH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide, a compound with diverse potential applications in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a benzo[d][1,3]dioxole moiety, and an oxo group. Its molecular formula is C19H22N2O4C_{19}H_{22}N_2O_4, with a molecular weight of 342.39 g/mol. The presence of the benzo[d][1,3]dioxole enhances its lipophilicity and potential for interacting with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. The mechanism often involves the inhibition of DNA synthesis and repair through interaction with topoisomerases or other DNA-binding proteins. For instance, studies have shown that related benzodiazepine derivatives can bind to DNA and disrupt replication processes, leading to apoptosis in cancer cells .

Antimicrobial Properties

Another area of interest is the compound's antimicrobial activity. Compounds containing the benzo[d][1,3]dioxole structure have demonstrated efficacy against various bacterial strains. Specifically, they target bacterial ligases involved in cell wall synthesis, making them potential candidates for treating resistant bacterial infections .

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that at concentrations above 10 µM, significant cell death was observed in breast and lung cancer cell lines. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's role in inducing programmed cell death through intrinsic pathways .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial effects of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values as low as 8 µg/mL, indicating potent antibacterial activity. This suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Research Findings

Study Focus Findings Reference
Antitumor ActivityHuman Cancer Cell LinesInduced apoptosis at >10 µM
Antimicrobial EfficacyMRSAMIC = 8 µg/mL
Mechanistic InsightsDNA InteractionDisruption of DNA synthesis observed

Chemical Reactions Analysis

Amide Bond Reactivity

The compound contains two amide groups, which participate in hydrolysis and coupling reactions.

Hydrolysis

  • Acidic/Basic Conditions : The carboxamide group undergoes hydrolysis to form piperidine-4-carboxylic acid derivatives. For example, treatment with concentrated HCl at reflux yields 1-(2-aminoethyl)piperidine-4-carboxylic acid and benzo[d] dioxole-5-methanamine .

  • Enzymatic Cleavage : Porcine liver esterase (PLE) selectively hydrolyzes ester analogs of this scaffold under mild conditions (pH 7.4, 37°C) .

Reaction TypeConditionsProductsYieldSource
Acidic Hydrolysis6M HCl, reflux, 12hPiperidine-4-carboxylic acid derivative75%
Basic Hydrolysis2M NaOH, 60°C, 6hp-Tolylamine + Benzo[d] dioxole-5-methanamine82%

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation and oxidation:

  • N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form quaternary ammonium salts .

  • Oxidation : Treatment with m-CPBA oxidizes the piperidine ring to a pyridine derivative, though this reaction requires anhydrous conditions .

Electrophilic Aromatic Substitution

The benzo[d] dioxole moiety directs electrophilic substitution at the 5-position:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position, producing a nitro derivative (confirmed via X-ray crystallography in analogs) .

  • Halogenation : Reacts with Br₂/FeBr₃ to yield 5-bromo-benzo[d] dioxole intermediates .

Reductive Amination

The ketone group (2-oxoethyl) participates in reductive amination with primary amines (e.g., methylamine) using NaBH₃CN to form secondary amine derivatives .

SubstrateReagentProductYield
p-Tolylaminoethyl ketoneNaBH₃CN, MeNH₂N-Methyl-p-tolylaminoethyl-piperidine68%

Cross-Coupling Reactions

The p-tolylamino group facilitates Suzuki-Miyaura couplings:

  • Borylation : Reacts with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis to form arylboronic esters .

  • Buchwald-Hartwig Amination : Couples with aryl halides (e.g., 4-bromoanisole) to form biaryl amines .

Conformational Effects on Reactivity

X-ray crystallography of analogs (e.g., PLpro–15g complex) reveals that the β-turn/loop (Gly 267-Gly 272) in enzymes adjusts to accommodate the piperidine-4-carboxamide scaffold, enhancing hydrogen bonding with catalytic residues . This steric effect modulates nucleophilic attack rates at the amide carbonyl.

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 4–8 buffers (24h, 37°C), but degrades rapidly in strongly acidic (pH <2) or basic (pH >10) media.

  • Thermal Stability : Decomposes above 200°C via retro-amide cleavage (TGA data).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16-2-5-19(6-3-16)25-22(27)14-26-10-8-18(9-11-26)23(28)24-13-17-4-7-20-21(12-17)30-15-29-20/h2-7,12,18H,8-11,13-15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEECISWRYKWICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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